molecular formula C13H10Cl2FNO3S B11481906 N-(3,4-dichlorophenyl)-4-fluoro-3-methoxybenzenesulfonamide

N-(3,4-dichlorophenyl)-4-fluoro-3-methoxybenzenesulfonamide

Cat. No.: B11481906
M. Wt: 350.2 g/mol
InChI Key: SEBFCYUEIIPDRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-4-fluoro-3-methoxybenzenesulfonamide is a complex organic compound characterized by the presence of dichlorophenyl, fluoro, methoxy, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-fluoro-3-methoxybenzenesulfonamide typically involves multiple steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 3,4-dichloroaniline, undergoes a reaction with a sulfonyl chloride derivative to form the sulfonamide intermediate.

    Introduction of the Fluoro Group: The intermediate is then subjected to fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-fluoro-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dichlorophenyl)-4-fluoro-3-methoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of the fluoro and methoxy groups can enhance the bioavailability and metabolic stability of drug candidates.

Industry

Industrially, this compound can be used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-fluoro-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The fluoro and methoxy groups can enhance binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)propanamide: Similar in structure but lacks the fluoro and methoxy groups.

    3,4-Dichlorophenyl isocyanate: Contains the dichlorophenyl group but has an isocyanate functional group instead of sulfonamide.

    Linuron: A herbicide with a similar dichlorophenyl structure but different functional groups.

Uniqueness

N-(3,4-dichlorophenyl)-4-fluoro-3-methoxybenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both fluoro and methoxy groups enhances its potential as a versatile intermediate in synthesis and as a candidate for drug development.

This compound’s distinct structure and reactivity make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C13H10Cl2FNO3S

Molecular Weight

350.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-4-fluoro-3-methoxybenzenesulfonamide

InChI

InChI=1S/C13H10Cl2FNO3S/c1-20-13-7-9(3-5-12(13)16)21(18,19)17-8-2-4-10(14)11(15)6-8/h2-7,17H,1H3

InChI Key

SEBFCYUEIIPDRD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.